Cardiac Safety: Attenuated hERG Channel Blockade Compared to Cisapride
The cardiac safety risk, a critical failure point for first-generation 5-HT4 agonists, is significantly mitigated in this compound. Unlike cisapride, which is a known potent hERG channel blocker, the compound of interest (Compound 28b) shows a markedly reduced affinity for the hERG channel, with an IC50 greater than 10 μM [1]. This provides a significantly improved cardiac safety margin at concentrations required for primary target engagement [1].
| Evidence Dimension | hERG potassium channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10 μM (for Compound 28b, a direct derivative) |
| Comparator Or Baseline | Cisapride (IC50 in the low nanomolar range, a known potent hERG blocker) |
| Quantified Difference | At least 100-fold higher IC50 (lower inhibition) for the target compound derivative. |
| Conditions | In vitro hERG channel binding assay [1] |
Why This Matters
This quantitative reduction in hERG affinity directly translates to a lower predicted risk of QT prolongation and fatal arrhythmias, a key differentiator for procurement over non-selective or older prokinetic agents.
- [1] Choi, S., Lee, M. J., & Ahn, K. H. (2023). Discovery of novel 4-methylpiperidinyl benzamide derivatives as 5-HT4 receptor agonist for the treatment of gastrointestinal disorders. Bulletin of the Korean Chemical Society, 44(4), 370–379. https://doi.org/10.1002/bkcs.12667 View Source
